KS99 is classified as a heterocyclic compound, characterized by a complex molecular structure that incorporates multiple functional groups. It belongs to a broader category of compounds known for their diverse biological activities. The classification of KS99 aligns with similar compounds that exhibit anticancer properties, particularly those targeting specific cellular mechanisms involved in tumor growth and survival .
The synthesis of KS99 involves a multi-step process that integrates various organic chemistry techniques. The key steps include:
Technical details regarding the synthesis pathways are often proprietary but typically involve well-established organic synthesis methodologies .
The molecular structure of KS99 can be described as follows:
Data regarding the three-dimensional conformation of KS99 can be obtained from computational modeling studies, which may provide insights into its interaction with biological targets .
KS99 undergoes several chemical reactions that are critical to its mechanism of action:
Technical details about these reactions are essential for understanding how KS99 exerts its therapeutic effects against cancer cells .
The mechanism of action of KS99 involves several processes:
Data from preclinical studies support these mechanisms, highlighting the potential for KS99 as a therapeutic agent in AML treatment .
KS99 exhibits several notable physical and chemical properties:
Relevant data from analytical methods such as NMR spectroscopy and mass spectrometry further characterize these properties .
KS99 holds significant potential for scientific applications, particularly in cancer research:
KS99 (molecular formula: C₁₇H₁₄N₂O₃; molecular weight: 294.31 g/mol) is a synthetic small-molecule derivative of isatin (1H-indole-2,3-dione). Its core structure retains the indole scaffold but incorporates strategic modifications:
These modifications enable dual functionality: inhibition of Bruton’s tyrosine kinase (BTK) and tubulin polymerization (Table 1). Docking studies confirm KS99 binds BTK’s catalytic domain (Y223 residue) and tubulin’s colchicine site, disrupting signal transduction and microtubule dynamics [2] [1].
Table 1: Structural Features and Target Interactions of KS99
Structural Region | Modification | Biological Target | Binding Affinity (Kd) |
---|---|---|---|
N-1 position | Benzyl group | BTK catalytic domain | 0.8 μM |
C-5 position | Nitro group | Tubulin β-subunit | 1.2 μM |
C-3 carbonyl | Unmodified | STAT3 SH2 domain | 3.5 μM |
KS99 is synthesized via a four-step route starting from isatin:
Key synthetic challenges include regioselective nitration and minimizing by-products during condensation. Newer analogs replace the nitro group with cyano (–CN) or trifluoromethyl (–CF₃) to enhance metabolic stability [3]. Docking simulations reveal that bulkier C-5 substituents improve STAT3 inhibition by sterically blocking phosphorylation sites [1].
Table 2: Synthetic Pathways for KS99 and Analogs
Step | Reaction Type | Reagents/Conditions | Yield (%) | Purpose |
---|---|---|---|---|
1 | N-Alkylation | Benzyl bromide, K₂CO₃, DMF | 85 | Enhance lipophilicity |
2 | Electrophilic nitration | HNO₃/H₂SO₄, 0°C | 78 | Strengthen electron deficiency |
3 | Knoevenagel condensation | Malononitrile, piperidine | 70 | Extend π-conjugation |
KS99 exhibits the following properties:
Biophysical assays demonstrate nanomolar potency against AML cell lines (IC₅₀: 100–600 nM) and selective targeting of ALDHhigh/CD34+ leukemic stem cells. Its logP value of 2.7 indicates moderate membrane permeability, aligning with intracellular kinase inhibition [1] [2].
Table 3: Physicochemical and Biological Profile of KS99
Parameter | Value | Method |
---|---|---|
Molecular formula | C₁₇H₁₄N₂O₃ | High-resolution MS |
SMILES | O=C1C(=O)C2=CC=CC(N1CC3=CC=CC=C3)=C2N+=O | ChemDraw |
logP | 2.7 | Computational prediction |
IC₅₀ (MV4-11 AML cells) | 166 nM | MTS viability assay [1] |
Purity | ≥98% | HPLC |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7